IAPs-IN-1
Description
IAPs-IN-1 is a small-molecule inhibitor targeting Inhibitor of Apoptosis Proteins (IAPs), a family of regulatory proteins that suppress apoptosis by binding to caspases. These proteins, including XIAP, cIAP1, and cIAP2, are overexpressed in various cancers, contributing to chemoresistance and tumor survival. This compound functions by mimicking the endogenous IAP antagonist Smac/DIABLO, binding to the BIR3 domains of IAPs to displace caspases and restore apoptotic signaling .
Properties
IUPAC Name |
N-[1-cyclohexyl-2-[2-[5-(4-fluorobenzoyl)pyridin-3-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FN4O3/c1-18(30-2)27(35)32-25(19-7-4-3-5-8-19)28(36)33-14-6-9-24(33)21-15-22(17-31-16-21)26(34)20-10-12-23(29)13-11-20/h10-13,15-19,24-25,30H,3-9,14H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYJYKAWZXEBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=CC(=CN=C3)C(=O)C4=CC=C(C=C4)F)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The development of IAP inhibitors has yielded multiple candidates, each differing in structure, selectivity, and pharmacokinetic profiles. Below is a comparative analysis of IAPs-IN-1 with three structurally or functionally analogous compounds: LCL161 , ASTX660 , and Birinapant .
Table 1: Comparative Data of IAP Inhibitors
Structural and Functional Contrasts
Selectivity Profiles: this compound exhibits >10-fold selectivity for XIAP over cIAP1/2 compared to Birinapant, which equally targets cIAP1/2 and XIAP . This specificity reduces off-target effects but may limit efficacy in tumors reliant on cIAP1/2 signaling. ASTX660, a non-peptidic inhibitor, avoids proteolytic degradation issues common to Smac mimetics like LCL161, enhancing its stability in vivo .
Pharmacokinetic Challenges :
- This compound’s low oral bioavailability contrasts with LCL161’s high absorption, attributed to LCL161’s optimized lipophilicity . However, LCL161’s clinical failure due to thrombocytopenia underscores the trade-off between potency and toxicity.
Mechanistic Innovations: Birinapant’s bivalent structure enables simultaneous binding to BIR2 and BIR3 domains, enhancing caspase-9 activation. However, this design complicates synthesis and scalability compared to this compound’s monovalent architecture .
Research Findings
- Synergy with Chemotherapy: this compound demonstrated >50% tumor regression in murine xenograft models when combined with doxorubicin, outperforming Birinapant’s 30% response rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
